
2,7-Dibromoacridine
説明
2,7-Dibromoacridine is a useful research compound. Its molecular formula is C13H7Br2N and its molecular weight is 337.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dibromoacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromoacridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photochemical Synthesis and Reaction Studies : Budyka et al. (1992) explored the photochemical synthesis of 2,7-dimethylacridine from ditolylamine and bromoform. They discovered that the process involves the recombination of primary alkyl radicals at the nitrogen atom of the cation radical or amine radical, with intermediate stages showing common nature and structures (Budyka, Zakharova, Laukhina, & Alfimov, 1992).
Bimolecular Cyclization : In another study by the same authors, UV irradiation of di-p-tolylamine and bromoform led to the formation of 2,7-dimethylacridine. A new reaction scheme involving amine cation radicals and diarylnitrogen radicals was proposed (Budyka, Zakharova, Laukhina, & Alfimov, 1992).
Synthesis of Bioactive Compounds : Bolliger, Oberholzer, & Frech (2011) presented a reaction protocol for the synthesis of 2-aminopyridines, which can lead to the creation of valuable synthetic targets for bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).
Study of Solvatofluorochromic Properties : Sazhnikov et al. (2007) investigated the solvatofluorochromic properties of 2,7-dimethyl-9-(ditolylamino)acridine, aiding in the estimation of its ground and first excited state properties through the fluorescence band maximum shift in different solvents (Sazhnikov, Khlebunov, & Alfimov, 2007).
Crystal Structure Analysis : Yamamura, Ikuma, & Nabeshima (2015) studied the crystal structures of 2,7-dibromo- and 2,7-diiodoacridines. They noted distinct halogen-halogen interactions, with the brominated compound showing more intermolecular stacking and significant absorption in the orange-to-red wavelength region (Yamamura, Ikuma, & Nabeshima, 2015).
Biological and Medicinal Applications : Studies have also explored the biological and medicinal applications of acridine derivatives. For instance, Bharathi et al. (2015) found that certain acridine compounds showed moderate larvicidal activity against specific larvae species (Bharathi, Roopan, Rahuman, & Rajakumar, 2015). Di Giorgio et al. (2003) reported strong in vitro antiparasitic properties of certain acridine derivatives against Leishmania infantum (Di Giorgio et al., 2003).
特性
IUPAC Name |
2,7-dibromoacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAUJYLQGQIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromoacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




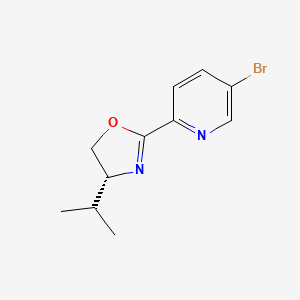
![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)


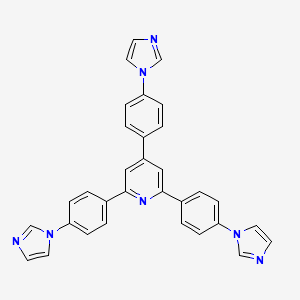
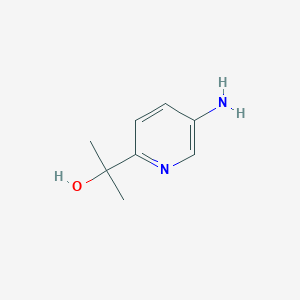
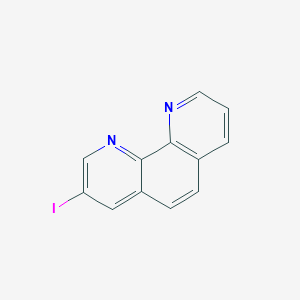

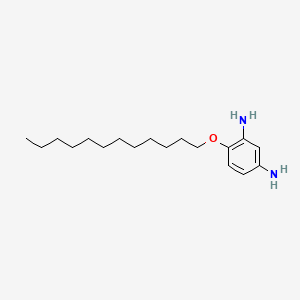
![5'-(4-Amino-3-methoxyphenyl)-3,3''-dimethoxy-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8198643.png)

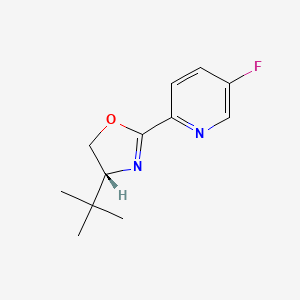
![5'-(4-Carbamimidoylphenyl)-[1,1':3',1''-terphenyl]-4,4''-bis(carboximidamide) trihydrochloride](/img/structure/B8198653.png)